molecular formula C13H21NO B13054813 (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL

Cat. No.: B13054813
M. Wt: 207.31 g/mol
InChI Key: UEUNZLPXPGHDJN-BXKDBHETSA-N
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Description

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure with an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis protocols that ensure high yield and purity. The methods used in industrial settings often focus on cost-effectiveness and scalability, utilizing efficient catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL has numerous applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL
  • (1S,2S)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL
  • (1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL

Uniqueness

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in applications requiring high specificity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m1/s1

InChI Key

UEUNZLPXPGHDJN-BXKDBHETSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O

Origin of Product

United States

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